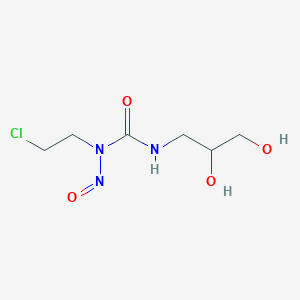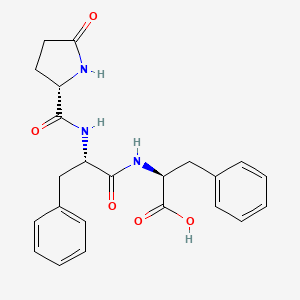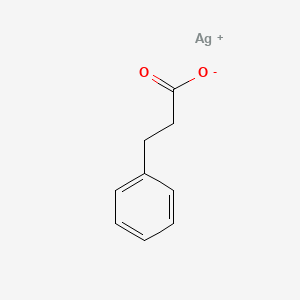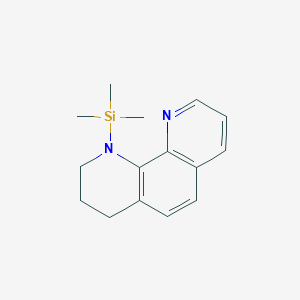
1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of a trimethylsilyl group, which can significantly alter its chemical properties and reactivity. 1,10-Phenanthroline itself is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the bromination of 1,2,3,4-tetrahydro-1,10-phenanthroline, which can afford a new heterocyclic compound . The bromide salt of this compound can be isolated from the bromination system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same principles as laboratory methods, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination , and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or water/methanol mixtures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 1,2,3,4-tetrahydro-1,10-phenanthroline yields 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline .
Aplicaciones Científicas De Investigación
1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Acts as an inhibitor of metallopeptidases by chelating metal ions required for enzyme activity.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- involves its ability to chelate metal ions. This chelation can inhibit the activity of metallopeptidases by removing the metal ion required for catalytic activity, leaving an inactive apoenzyme . The compound primarily targets zinc metallopeptidases, with a much lower affinity for calcium .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: Similar to 1,10-phenanthroline in terms of coordination properties but with different nitrogen donor arrangements.
Ferroin: A well-studied complex of 1,10-phenanthroline with iron, used as a redox indicator.
Phenanthrene: The hydrocarbon backbone of 1,10-phenanthroline, lacking the nitrogen atoms.
Uniqueness
1,10-Phenanthroline, 1,2,3,4-tetrahydro-1-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which can significantly alter its chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
78271-93-9 |
|---|---|
Fórmula molecular |
C15H20N2Si |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-1,10-phenanthrolin-1-yl(trimethyl)silane |
InChI |
InChI=1S/C15H20N2Si/c1-18(2,3)17-11-5-7-13-9-8-12-6-4-10-16-14(12)15(13)17/h4,6,8-10H,5,7,11H2,1-3H3 |
Clave InChI |
LRAZVFDEXYQYJG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N1CCCC2=C1C3=C(C=CC=N3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14440711.png)

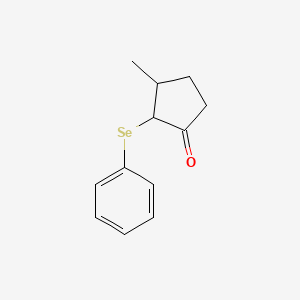
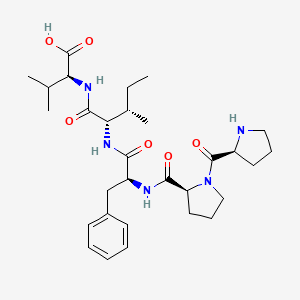
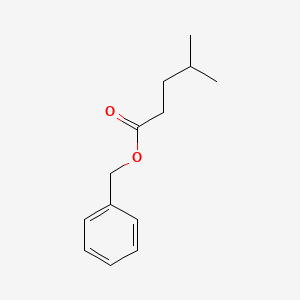

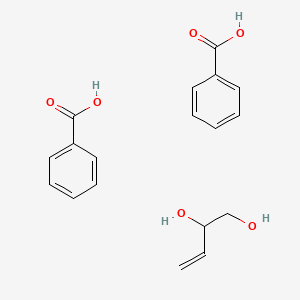
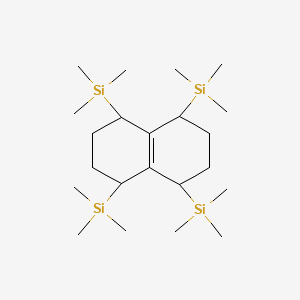

![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)

